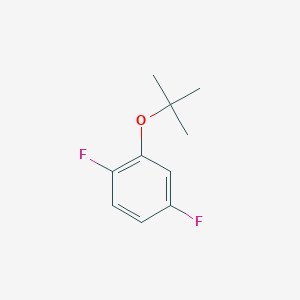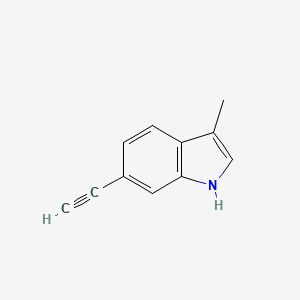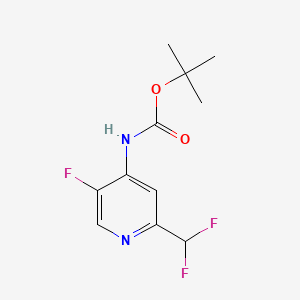
2-(tert-Butoxy)-1,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)-1,4-difluorobenzene: is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-1,4-difluorobenzene typically involves the introduction of the tert-butoxy group to a difluorobenzene precursor. One common method is the reaction of 1,4-difluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(tert-Butoxy)-1,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced, leading to different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products may include various substituted benzene derivatives.
Oxidation Reactions: Products may include ketones or carboxylic acids.
Reduction Reactions: Products may include alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 2-(tert-Butoxy)-1,4-difluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)-1,4-difluorobenzene involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the tert-butoxy group can act as a leaving group or participate in electron-donating interactions, influencing the reactivity of the benzene ring. The fluorine atoms can also affect the compound’s electronic properties, making it more reactive towards nucleophiles.
Comparación Con Compuestos Similares
- 2-(tert-Butoxy)-1,3-difluorobenzene
- 2-(tert-Butoxy)-1,2-difluorobenzene
- 2-(tert-Butoxy)-1,4-dichlorobenzene
Comparison: 2-(tert-Butoxy)-1,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and chemical properties
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
1,4-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3 |
Clave InChI |
ATLDPAAUIBHKCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)

![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)








![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)

